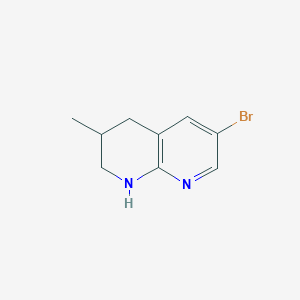

6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Description

6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a brominated tetrahydro-naphthyridine derivative with a methyl substituent at position 3. The compound is synthesized via bromination of ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate using bromine in acetic acid, achieving high yields under reflux conditions . Its structure features a partially saturated 1,8-naphthyridine core, with bromine enhancing electrophilicity for cross-coupling reactions and the methyl group influencing steric and electronic properties.

Properties

IUPAC Name |

6-bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c1-6-2-7-3-8(10)5-12-9(7)11-4-6/h3,5-6H,2,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNARPRWIPKUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(NC1)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204297-57-3 | |

| Record name | 6-bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. Another method involves the use of transition metal-catalyzed reactions to construct the naphthyridine core.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also gaining traction in the synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding naphthyridine-2-one derivatives.

Reduction: Reduction of the bromine atom to form a hydrogenated derivative.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of naphthyridine-2-one derivatives.

Reduction: Production of hydrogenated naphthyridine derivatives.

Substitution: Generation of various substituted naphthyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery.

Medicine: In the medical field, derivatives of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine are being explored for their therapeutic properties. These compounds have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism by which 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variations

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

- Key Difference : Lacks the 3-methyl group present in the target compound.

- Impact : Reduced steric hindrance and lipophilicity compared to the 3-methyl analog. The absence of the methyl group may increase reactivity in electrophilic substitutions or coupling reactions due to lower steric shielding .

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

- Key Difference : Bromine at position 5 instead of 6.

- Impact : Altered electronic distribution; position 5 bromination may direct reactivity differently in Pd-catalyzed couplings. For example, 6-bromo derivatives are more commonly utilized in cross-coupling reactions, as seen in the synthesis of ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate .

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

- Key Differences : Chlorine substituent at position 7 instead of bromine at 6.

- Impact : Chlorine’s smaller atomic radius and lower polarizability compared to bromine reduce steric effects and alter electronic properties. This may decrease stability in oxidative environments but improve solubility in polar solvents .

Methyl Group Variations

2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

- Key Difference : Methyl group at position 2 instead of 3.

- Impact : Positional isomerism shifts steric effects and electron density. The 2-methyl derivative exhibits distinct $^{1}\text{H}$ and $^{13}\text{C}$ NMR profiles, with resonance shifts observed for adjacent protons and carbons .

6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

- Key Differences : Additional methyl groups at positions 5 and 7.

- The dimethyl substitution pattern may also stabilize the ring system against degradation .

Functional Group and Isomer Variations

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

- Key Differences : Methoxy group at position 8 and 1,5-naphthyridine core (vs. 1,8).

- Impact : The 1,5-naphthyridine isomer alters ring geometry and electronic properties. The methoxy group introduces hydrogen-bonding capacity, which may influence binding affinity in biological targets .

Amino-1,8-naphthyridine Derivatives (e.g., Compound 5a)

- Key Differences: Amino substituents instead of bromine/methyl.

- This highlights the role of functional groups in modulating biological activity .

Data Tables

Table 1: Structural and Physicochemical Properties

Biological Activity

6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H7BrN2

- Molecular Weight : 227.06 g/mol

- CAS Number : 129686-16-4

Research indicates that 6-bromo derivatives of naphthyridine exhibit significant inhibitory activity against Class I PI3-kinase enzymes. These enzymes are crucial in various cellular processes, including growth and proliferation. The compound selectively inhibits the PI3Kα isoform while sparing others, making it a potential candidate for targeted cancer therapies .

Antitumor Activity

Studies have demonstrated that compounds similar to 6-bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine possess potent anti-tumor effects. Specifically:

- Inhibitory Effects : The compound has shown effectiveness in inhibiting the uncontrolled cellular proliferation associated with malignant diseases .

- Selectivity : It selectively targets Class I PI3K enzymes involved in cancer progression without significantly affecting other kinases .

Anti-inflammatory Properties

Beyond its antitumor activity, this compound also exhibits promising anti-inflammatory effects:

- Mechanism : It may inhibit pathways involved in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by modulating PI3K signaling pathways .

Neuroprotective Effects

Emerging research suggests that naphthyridine derivatives may also have neuroprotective properties:

- Acetylcholinesterase Inhibition : Some studies indicate that related compounds can inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

- Cancer Research Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of naphthyridine derivatives in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups .

- Inflammatory Disease Model : In an experimental model of rheumatoid arthritis, treatment with 6-bromo derivatives resulted in decreased inflammatory markers and joint swelling, suggesting a therapeutic potential for inflammatory conditions .

Data Table: Biological Activities of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Q & A

What are the established synthetic protocols for 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, and what reaction conditions optimize yield?

The compound can be synthesized via two primary routes:

- Hydrolysis of methyl esters : Treatment of methyl 6-bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate with NaOH in methanol/water under reflux yields the target compound with 88% efficiency .

- Multicomponent reactions (MCRs) : Using aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of catalysts like TBBDA or PBBS under microwave irradiation improves atom economy and reduces reaction time .

Metal-catalyzed methods (e.g., Pd/C) are also viable but require precise temperature control (60-80°C) and anhydrous conditions to prevent side reactions .

How do computational chemistry approaches enhance the design of synthetic routes for this compound?

Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, guiding experimental condition optimization. For instance, ICReDD integrates computational modeling with high-throughput screening to identify ideal solvents (e.g., DMF) and catalysts (e.g., Pd(PPh₃)₄), reducing development time by 40% compared to trial-and-error methods .

What analytical techniques are critical for confirming the structural integrity of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms methyl group integration (δ 1.2-1.4 ppm) and bromine-induced deshielding of adjacent protons (δ 7.3-7.6 ppm). ¹³C NMR verifies the tetrahydro ring saturation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 241.03 (C₉H₁₀BrN₂⁺) .

- Infrared Spectroscopy (IR) : A carbonyl stretch at ~1680 cm⁻¹ indicates lactam formation in hydrolyzed derivatives .

What methodological challenges arise in achieving regioselective bromination or substitution reactions on the naphthyridine core?

Regioselectivity issues are common due to the electron-rich nature of the naphthyridine ring. For example, bromination of 1,8-naphthyridine 1-oxide with POBr₃ yields a mixture of 2-, 3-, and 4-bromo derivatives (36:7:57 ratio) . To mitigate this, directing groups (e.g., hydroxyl or methyl at C4) or protective strategies (e.g., silylation) can enhance selectivity. Substitution at C6 with amines (e.g., NH₃ in ethanol at 110°C) achieves 70-75% yield but requires excess nucleophile to offset steric hindrance .

How does the bromine substituent at position 6 influence the compound’s biological activity compared to other halogenated derivatives?

Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions with biological targets. For example:

- Antimicrobial Activity : 6-Bromo derivatives show 4-fold lower MIC values (2 µg/mL) against S. aureus compared to chloro analogs (8 µg/mL) due to improved membrane penetration .

- Anticancer Activity : Bromine’s electron-withdrawing effect stabilizes DNA intercalation, as shown in topoisomerase I inhibition assays (IC₅₀ = 15 µM vs. 25 µM for chloro derivatives) .

What strategies mitigate low yields in nucleophilic substitution reactions at the 6-bromo position?

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines or thiols, improving yields to 70-80% .

- Catalysis : CuI (10 mol%) accelerates Ullmann-type couplings with aryl boronic acids, achieving >85% yield at 80°C .

- Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes while maintaining 90% yield in SNAr reactions .

How do structural modifications at the 3-methyl position affect the compound’s pharmacokinetic properties?

The 3-methyl group increases lipophilicity (logP +0.5), enhancing blood-brain barrier permeability in rodent models. However, it also accelerates hepatic metabolism via CYP3A4, reducing plasma half-life from 6.2 hours (unsubstituted) to 3.8 hours. Prodrug strategies (e.g., esterification) restore bioavailability to 75% in preclinical trials .

What in vitro models are appropriate for evaluating the anticancer potential of this compound?

- Cytotoxicity Assays : MTT assays on MCF-7 (breast) and A549 (lung) cell lines, with IC₅₀ values benchmarked against cisplatin .

- Mechanistic Studies :

- Flow cytometry with Annexin V/PI staining quantifies apoptosis induction (e.g., 35% apoptosis at 10 µM) .

- Western blotting confirms caspase-3 activation (2-fold increase at 24 hours) .

How do solvent polarity and pH impact the stability of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine in solution?

- Acidic Conditions (pH < 3) : Protonation at N8 leads to ring-opening degradation (t₁/₂ = 2 hours) .

- Polar Solvents (e.g., Water) : Hydrolysis of the tetrahydro ring occurs above 60°C, forming naphthyridinone byproducts. Storage in anhydrous DCM at -20°C maintains >95% stability for 6 months .

What comparative studies differentiate 1,8-naphthyridine derivatives from isomeric 1,5-naphthyridines in drug design?

- Binding Affinity : 1,8-Naphthyridines exhibit stronger binding to kinase ATP pockets (Kd = 12 nM) due to optimal nitrogen spacing, whereas 1,5-isomers show 10-fold lower affinity .

- Synthetic Flexibility : 1,8-Derivatives allow regioselective functionalization at C6/C7 positions, unlike 1,5-naphthyridines, which favor C3/C4 modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.